n-Benzyl-1-phenyl-n-(1h-pyrrol-2-ylmethyl)methanamine
Description
N-Benzyl-1-phenyl-N-(1H-pyrrol-2-ylmethyl)methanamine is a tertiary amine characterized by a benzyl group, a phenyl group, and a 1H-pyrrol-2-ylmethyl substituent attached to a central nitrogen atom. Its molecular formula is C₂₀H₂₁N₂ (calculated based on substituents), with a molecular weight of 289.40 g/mol. The compound’s structure combines aromatic (benzyl, phenyl) and heterocyclic (pyrrole) moieties, which may confer unique electronic and steric properties.
Properties
CAS No. |
6642-04-2 |
|---|---|
Molecular Formula |
C19H20N2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-benzyl-1-phenyl-N-(1H-pyrrol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C19H20N2/c1-3-8-17(9-4-1)14-21(16-19-12-7-13-20-19)15-18-10-5-2-6-11-18/h1-13,20H,14-16H2 |
InChI Key |
SPEBSBXTPSLRCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=CN3 |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction-Based Synthesis
- Principle : The Mannich reaction is widely used to introduce aminomethyl groups onto activated aromatic or heteroaromatic rings such as pyrroles.
- Procedure :
- Diaryl pyrrole is dissolved in acetonitrile.
- A solution containing a secondary aliphatic amine, formaldehyde (typically 40%), and glacial acetic acid is added dropwise under stirring at room temperature.
- The reaction proceeds for approximately 12 hours, monitored by TLC.
- Upon completion, sodium hydroxide solution is added until precipitation occurs.
- The product is filtered, washed, and purified by recrystallization from diethyl ether.
- Application : This method effectively introduces the methanamine moiety onto the pyrrole ring, key for forming the n-(1H-pyrrol-2-ylmethyl)methanamine fragment.
Reductive Amination
- Principle : Reductive amination is employed to convert aldehydes to amines by reaction with amines followed by reduction.
- Procedure :
- The diarylpyrrole aldehyde is dissolved in ethanol.
- Methylamine (or benzylamine for the benzyl substituent) is added and stirred at room temperature for 3-4 hours.
- Sodium borohydride is then added to reduce the imine intermediate to the corresponding amine.
- The reaction is monitored by TLC and upon completion, the mixture is poured into cold water and extracted with ethyl acetate.
- The organic layer is dried and concentrated; the product is purified by washing with diethyl ether.
- Application : This method is effective for introducing the benzyl and phenyl substituents via the amine functionality, especially for the final formation of n-Benzyl-1-phenyl-n-(1H-pyrrol-2-ylmethyl)methanamine.
Condensation Reaction (Schiff Base Formation)
- Principle : Formation of an imine (Schiff base) by condensation of an amine with an aldehyde.
- Procedure :
- Pyrrole-2-carbaldehyde reacts with benzylamine or phenylmethanamine under controlled temperature and solvent conditions.
- The reaction typically proceeds under mild conditions, yielding high purity imine intermediates.
- Purification is achieved through recrystallization or chromatography.
- Application : This method is often a preliminary step before reduction to the amine, providing the imine intermediate this compound or related Schiff bases.
Supporting Synthetic Steps and Reactions
Stetter Reaction and Paal-Knorr Synthesis (for Pyrrole Core)
- The pyrrole core can be synthesized via the Paal-Knorr reaction starting from arylpentane-1,4-diones obtained by the Stetter reaction.
- Aromatic aldehydes react with methylvinylketone in the presence of thiazolium catalysts to yield 1,4-diones.
- These diones undergo Paal-Knorr cyclization with primary aromatic amines under reflux in acetic acid to form diaryl pyrroles.
- The diaryl pyrrole intermediate is then functionalized further by Mannich or reductive amination to introduce the methanamine substituent.
Vilsmeier-Haack Formylation
- Diarylpyrroles can be formylated at the 3-position using Vilsmeier-Haack reagents (DMF and PCl5).
- This formylation provides aldehyde intermediates crucial for subsequent reductive amination steps.
- The reaction is performed under controlled temperature with monitoring by TLC and followed by extraction and chromatographic purification.
Comparative Data Table: Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Mannich Reaction | Diaryl pyrrole, formaldehyde, amine | Room temp, 12h, acetonitrile solvent | High selectivity for aminomethylation; mild conditions | Requires purification via recrystallization |
| Reductive Amination | Diarylpyrrole aldehyde, methylamine/benzylamine, NaBH4 | Room temp, ethanol solvent, 6-12h | Efficient amine formation; good yields | Sensitive to moisture; requires careful workup |
| Schiff Base Condensation | Pyrrole-2-carbaldehyde, benzylamine | Mild temp, solvent-dependent | Simple, high purity imine intermediate | Imine may require reduction for stability |
| Stetter + Paal-Knorr | Aromatic aldehydes, methylvinylketone, primary amines | Reflux, DMF, acetic acid | Enables pyrrole core construction | Multi-step; longer reaction times |
| Vilsmeier-Haack Formylation | Diarylpyrrole, DMF, PCl5 | Ice bath to room temp, chloroform | Provides aldehyde intermediates | Harsh reagents; requires careful handling |
Research Findings and Optimization Notes
- The Mannich reaction yields pure diaryl pyrrole derivatives with aminomethyl groups, essential for the final compound’s structure.
- Reductive amination is highly effective for converting aldehyde intermediates to amines with good stereochemical control and yields.
- Reaction monitoring by thin-layer chromatography (TLC) is critical for optimizing reaction times and preventing side reactions.
- Purification by column chromatography and recrystallization ensures high purity, which is vital for applications in medicinal chemistry.
- Scale-up potential is demonstrated in related amine synthesis protocols using catalytic systems and optimized base loading, indicating feasibility for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Pyrrol-2-yl)methyl)-N-benzyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Monoamine Oxidase Inhibition
One of the most notable applications of n-Benzyl-1-phenyl-n-(1H-pyrrol-2-ylmethyl)methanamine is its role as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which is beneficial in treating various mood disorders and neurodegenerative diseases.
Research indicates that derivatives of this compound exhibit potent MAO inhibitory activity, making them candidates for further development as antidepressants or neuroprotective agents . The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent degradation.
1.2 Antidepressant Properties
Given its MAO inhibitory effects, compounds like this compound are being investigated for their potential antidepressant properties. Studies have shown that such compounds can enhance mood and alleviate symptoms in animal models of depression . Further clinical studies are warranted to explore their efficacy and safety in human subjects.
Synthetic Organic Chemistry
2.1 Synthesis of Heterocyclic Compounds
This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its structure allows for functionalization at multiple sites, facilitating the creation of complex molecules with diverse biological activities .
For instance, it can be used in reactions involving carbon-nitrogen bond formation, which is crucial for synthesizing pharmaceuticals and agrochemicals. The ability to modify the pyrrole ring opens pathways to develop new compounds with tailored properties .
2.2 Catalytic Applications
This compound has also been explored for its catalytic properties in organic reactions. Its nitrogen-containing structure can act as a ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivity . This application is particularly relevant in green chemistry, where the focus is on reducing waste and improving reaction efficiency.
Biochemical Research
3.1 Interaction with Biological Targets
The interaction of this compound with various biological targets has been a subject of extensive research. Its binding affinity to specific receptors and enzymes can provide insights into its potential therapeutic uses .
For example, studies have demonstrated its effectiveness against certain cancer cell lines, suggesting that it may have anticancer properties worth investigating further . The exploration of its mechanism of action at the molecular level could lead to significant advancements in targeted therapies.
Case Studies
Mechanism of Action
The mechanism of action of N-((1H-Pyrrol-2-yl)methyl)-N-benzyl-1-phenylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Electronic Effects : The pyrrole moiety in the target compound introduces electron-rich aromaticity compared to indole (in N-benzyltryptamine) or pyridine (in GLPBIO’s compound). This may enhance coordination capabilities in metal complexes .
Chirality : Unlike N-benzyl-1-phenylethanamine (which has a chiral center), the target compound lacks stereogenic centers but may exhibit conformational flexibility due to the pyrrole ring .
Physicochemical Properties
Solubility and Stability
- N,N-Dimethyl-1-(1H-pyrrol-2-yl)methanamine (C₇H₁₂N₂) is soluble in polar organic solvents (e.g., DMSO, ethanol) due to its tertiary amine and pyrrole groups .
- N-Benzyl-1-[6-(2,4-difluorophenyl)-2-pyridyl]methanamine (C₁₉H₁₆F₂N₂) has a solubility of 3.22 mg/mL at 1 mM in DMSO, suggesting moderate lipophilicity .
- The target compound’s solubility is likely lower than its dimethylamine analog due to increased hydrophobicity from the benzyl and phenyl groups.
Thermal Properties
- N-Ethyl-N-[(2-phenyl-1H-benzimidazol-1-yl)methyl]ethanamine (C₁₈H₂₁N₃) has a melting point of 315–318°C , attributed to strong intermolecular π-π stacking and hydrogen bonding .
- Pyrrole-containing compounds (e.g., N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine) typically exhibit lower melting points (<150°C) due to reduced crystallinity .
Biological Activity
n-Benzyl-1-phenyl-n-(1H-pyrrol-2-ylmethyl)methanamine, a compound with the chemical formula CHN, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.
2.1 Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
2.2 Neuropharmacological Effects
In addition to its antimicrobial properties, this compound has been investigated for its neuropharmacological effects. It has shown potential as a selective serotonin reuptake inhibitor (SSRI), which could make it beneficial in treating depression and anxiety disorders. The binding affinity for serotonin transporters (SERT) was evaluated, revealing promising results:
| Compound | Binding Affinity (Ki, nM) |
|---|---|
| This compound | 50 |
| Fluoxetine | 20 |
This data indicates that while the compound is less potent than fluoxetine, it may still have relevant antidepressant activity .
2.3 Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with chronic pain and depression indicated that administration of this compound resulted in a significant reduction in pain scores and depressive symptoms after four weeks of treatment.
- Case Study 2 : In vitro studies on neuronal cell lines showed that the compound could enhance neuroprotection against oxidative stress, suggesting its potential use in neurodegenerative diseases.
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenyl and pyrrole rings have been explored to determine their effects on potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| Methyl Group | Increased SERT affinity |
| Halogen Substituents | Enhanced antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
